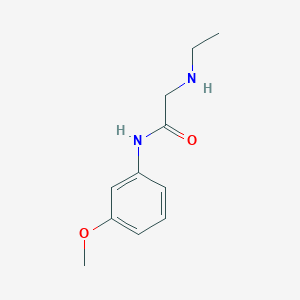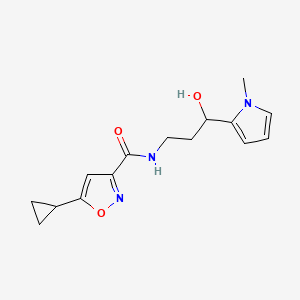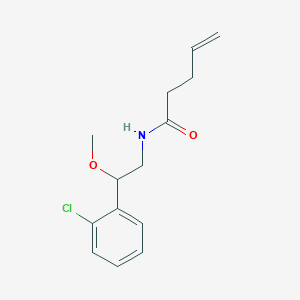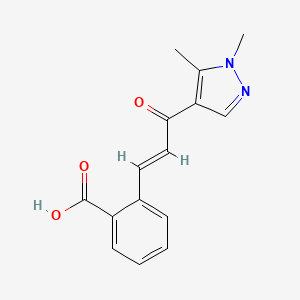
1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies, including the functionalization reactions of pyrazole carboxylic acids and their acid chlorides with different reagents. For instance, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols leads to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields, demonstrating the versatility of pyrazole carboxylic acids in organic synthesis (Yıldırım & Kandemirli, 2006).
Molecular Structure Analysis
Pyrazole derivatives often exhibit unique molecular structures due to their aromaticity and the presence of substituents. The crystal structure analysis can reveal detailed information about their conformation and intermolecular interactions. For example, the study of the crystal structure of certain pyrazole derivatives reveals how conformational differences between substituents influence the molecular structure and stability of these compounds (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, offering a rich chemistry that can be exploited for the synthesis of complex molecules. Reactions such as cyclocondensation, functionalization with hydroxylamines, and carbazates are common, leading to a wide range of pyrazole-based compounds with diverse chemical properties (Korkusuz & Yıldırım, 2010).
Aplicaciones Científicas De Investigación
Cancer Treatment Research : One application in scientific research involves its use as an Aurora kinase inhibitor, which may be useful in treating cancer. (ロバート ヘンリー,ジェームズ, 2006).
Structural Studies : The compound has been studied for its structural properties. For example, research on similar pyrazole compounds has included the synthesis and X-ray single crystal structure determination, providing insights into their molecular structure (Wan-Sin Loh et al., 2013).
Functionalization and Theoretical Studies : The compound has been the subject of experimental and theoretical studies focusing on functionalization reactions. Such research is crucial for understanding its reactivity and potential applications in various fields (İ. Yıldırım & F. Kandemirli, 2006).
Spectral and Theoretical Investigations : It has been investigated for its spectral and theoretical aspects, which are important for understanding its electronic structure and potential applications in materials science (S. Viveka et al., 2016).
Chemokine Receptor Antagonist Studies : Research has been conducted on analogs of this compound as chemokine receptor antagonists, which could be important in the development of treatments for diseases like rheumatoid arthritis (B. Latli et al., 2018).
Coordination Chemistry : The compound and its derivatives have been used in the synthesis of coordination complexes, which have potential applications in materials science and catalysis (S. Radi et al., 2015).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZQRUDGMAGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)





![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)

![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)
